Cas no 898790-60-8 ((4-Bromophenyl)(cyclobutyl)methanone)

4-Bromophenyl)(cyclobutyl)methanone is a brominated aromatic ketone featuring a cyclobutyl substituent, offering a unique structural motif for synthetic applications. Its distinct combination of an electron-withdrawing bromophenyl group and a strained cyclobutyl ring enhances reactivity in cross-coupling and nucleophilic substitution reactions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine atom provides a handle for further functionalization via metal-catalyzed coupling reactions, while the cyclobutyl moiety contributes to steric and conformational effects in target structures. High purity grades ensure consistent performance in research and industrial applications.
(4-Bromophenyl)(cyclobutyl)methanone structure
898790-60-8 structure
Product Name:(4-Bromophenyl)(cyclobutyl)methanone
CAS No:898790-60-8
MF:C11H11BrO
MW:239.108442544937
MDL:MFCD03841260
CID:859349
PubChem ID:24724126
Update Time:2025-06-11

(4-Bromophenyl)(cyclobutyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)cyclobutyl-methanone
    • (4-bromophenyl)(cyclobutyl)methanone
    • (4-bromophenyl)-cyclobutylmethanone
    • 4-Bromophenyl cyclobutyl ketone
    • (4-Bromophenyl)cyclobutylmethanone (ACI)
    • (4-Bromophenyl)(cyclobutyl)methanone
    • MDL: MFCD03841260
    • Inchi: 1S/C11H11BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2
    • InChI Key: AZSFMTLMLOZVLG-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC1)C1C=CC(Br)=CC=1

Computed Properties

  • Exact Mass: 237.99900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.43190

(4-Bromophenyl)(cyclobutyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(4-Bromophenyl)(cyclobutyl)methanone Pricemore >>

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abcr
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(4-Bromophenyl)(cyclobutyl)methanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  rt; 3 - 6 h, rt
Reference
Synthesis and methemoglobinemia-inducing properties of analogues of para-aminopropiophenone designed as humane rodenticides
Rennison, David; Conole, Daniel; Tingle, Malcolm D.; Yang, Junpeng; Eason, Charles T.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6629-6635

(4-Bromophenyl)(cyclobutyl)methanone Raw materials

(4-Bromophenyl)(cyclobutyl)methanone Preparation Products

Additional information on (4-Bromophenyl)(cyclobutyl)methanone

Introduction to (4-Bromophenyl)(cyclobutyl)methanone (CAS No. 898790-60-8)

(4-Bromophenyl)(cyclobutyl)methanone, identified by the Chemical Abstracts Service Number (CAS No.) 898790-60-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 4-bromophenyl group attached to a cyclobutyl moiety via a methanone bridge, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development.

The structural composition of (4-Bromophenyl)(cyclobutyl)methanone makes it a versatile intermediate in the synthesis of more complex molecules. The presence of both the bromine substituent on the phenyl ring and the cyclobutyl group provides multiple sites for further functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has made it a subject of interest in academic and industrial research.

In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The combination of aromatic and aliphatic structures in (4-Bromophenyl)(cyclobutyl)methanone aligns well with this trend, as it can serve as a building block for the development of novel therapeutic agents. Researchers have been exploring its potential in creating small-molecule inhibitors, ligands for enzyme targeting, and other pharmacologically active compounds.

One of the most compelling aspects of (4-Bromophenyl)(cyclobutyl)methanone is its role in the synthesis of biologically relevant molecules. For instance, studies have demonstrated its utility in constructing derivatives that mimic natural products with known biological activities. The bromine atom on the phenyl ring allows for easy introduction of other functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

The cyclobutyl group contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets. This feature has been exploited in designing molecules with enhanced binding affinity and selectivity. In particular, derivatives of (4-Bromophenyl)(cyclobutyl)methanone have shown promise as scaffolds for developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

Recent research has also explored the pharmacokinetic properties of compounds derived from (4-Bromophenyl)(cyclobutyl)methanone. By modifying its structure, scientists aim to improve factors such as solubility, bioavailability, and metabolic stability. These efforts are essential for translating promising laboratory findings into effective clinical therapies. The methanone bridge in the molecule provides a stable core that can be modified without compromising its overall integrity, making it an ideal candidate for structural optimization.

The synthesis of (4-Bromophenyl)(cyclobutyl)methanone itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Researchers have developed efficient routes to produce this compound with high yield and purity, often utilizing catalytic processes that minimize waste and energy consumption. These advances reflect the broader shift towards sustainable chemistry practices in the pharmaceutical industry.

The versatility of (4-Bromophenyl)(cyclobutyl)methanone extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The electronic properties influenced by the bromine substituent and cyclobutyl group make it a valuable component in designing molecules with specific optoelectronic characteristics.

In conclusion, (4-Bromophenyl)(cyclobutyl)methanone (CAS No. 898790-60-8) represents a fascinating compound with diverse potential applications. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development. As research continues to uncover new methodologies and applications, this molecule is likely to remain at the forefront of scientific exploration.

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